molecular formula C10H11NO5 B3045138 Methyl 4-ethoxy-3-nitrobenzoate CAS No. 1021292-52-3

Methyl 4-ethoxy-3-nitrobenzoate

Cat. No.: B3045138
CAS No.: 1021292-52-3
M. Wt: 225.20
InChI Key: QXCUGYPKDRAMSP-UHFFFAOYSA-N
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Description

Methyl 4-ethoxy-3-nitrobenzoate is a methyl ester derivative featuring an ethoxy (–OCH₂CH₃) group at the 4-position and a nitro (–NO₂) group at the 3-position of the benzene ring. The ethoxy and nitro substituents influence electronic and steric characteristics, impacting solubility, melting points, and synthetic pathways. This article compares this compound with similar esters, focusing on substituent effects, synthesis strategies, and physicochemical properties.

Properties

IUPAC Name

methyl 4-ethoxy-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-9-5-4-7(10(12)15-2)6-8(9)11(13)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCUGYPKDRAMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655961
Record name Methyl 4-ethoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021292-52-3
Record name Methyl 4-ethoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-ethoxy-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 4-ethoxybenzoate. The nitration reaction typically involves the use of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration reactors with precise temperature control to ensure high yields and purity. The process may also include purification steps such as recrystallization to obtain the final product in its pure form.

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.

Major Products:

    Reduction: Methyl 4-ethoxy-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-ethoxy-3-nitrobenzoate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of methyl 4-ethoxy-3-nitrobenzoate largely depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, if used as a drug candidate, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Methyl 4-(3-Chloropropoxy)-3-Methoxy-2-Nitrobenzoate ()
  • Substituents : 3-chloropropoxy (bulkier than ethoxy), methoxy (–OCH₃), and nitro groups.
  • Physical Properties : Higher melting point (180–182°C) compared to ethyl ester analogs, likely due to increased molecular rigidity and halogen interactions.
  • Synthesis : Uses 1-bromo-3-chloropropane and K₂CO₃ in DMF, yielding a product with TLC Rf = 0.43.
  • Spectral Data : IR peaks at 1685 cm⁻¹ (ester C=O), 1550 cm⁻¹, and 1350 cm⁻¹ (N–O stretching) .
Ethyl 4-Ethoxy-3-Nitrobenzoate ()
  • Substituents : Ethyl ester (–COOCH₂CH₃) instead of methyl.
  • Structural Data: Molecular formula C₁₁H₁₃NO₅; SMILES and InChI keys provided. Collision cross-section (CCS) data predicts interactions in analytical techniques like ion mobility spectrometry .
Methyl 3-Isobutoxy-4-Nitrobenzoate ()
  • Substituents : Isobutoxy (–OCH₂C(CH₃)₂) group introduces steric hindrance.
  • Synthesis : Achieves 81% yield using isobutyl bromide and K₂CO₃ in DMF at 50°C.
  • Spectral Data : NMR signals at δ 4.25 (m, 2H, –OCH₂–) and IR peaks consistent with ester and nitro groups .

Ester Group Variations

Ethyl vs. Methyl Esters
  • Ethyl Esters : Generally exhibit lower melting points (e.g., 124–126°C in ) and higher lipophilicity compared to methyl esters.
  • Methyl Esters : Smaller ester groups may enhance crystallinity and reduce steric hindrance in reactions.

Spectral and Chromatographic Data

Compound Key IR Peaks (cm⁻¹) Rf (TLC) Notable NMR Shifts (δ, ppm)
Methyl 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzoate 1685 (C=O), 1550, 1350 0.43 – (Not provided)
Ethyl 4-ethoxy-3-nitrobenzoate 1670 (amide C=O) 8.05 (d, NH), 4.45 (d, –OCH₂–)
Methyl 3-isobutoxy-4-nitrobenzoate 1685 (C=O), 1550, 1350 4.25 (m, –OCH₂–), 2.09 (t, –CH₃)

Key Findings and Implications

Substituent Effects :

  • Bulky groups (e.g., isobutoxy) increase steric hindrance, affecting reaction rates and crystal packing.
  • Electron-withdrawing nitro groups enhance electrophilic substitution reactivity but reduce solubility in polar solvents.

Synthetic Strategies :

  • Alkylation with bromoalkanes in polar aprotic solvents (DMF) is effective for introducing alkoxy groups.
  • Mixed-acid nitration offers high yields for nitro-substituted aromatics .

Applications :

  • Methyl/ethyl esters serve as intermediates in pharmaceuticals (e.g., antimicrobial agents in ) and agrochemicals.
  • Collision cross-section data () aids in analytical method development for quality control.

Biological Activity

Methyl 4-ethoxy-3-nitrobenzoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound has a complex structure characterized by an ethoxy group and a nitro group attached to a benzoate core. This structural configuration is crucial for its biological activity, as the presence of these functional groups can influence the compound's reactivity and interaction with biological targets.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Studies have shown that derivatives of nitrobenzoates exhibit antimicrobial properties. The nitro group is known for its ability to interact with cellular components, potentially leading to cell death in bacteria and fungi.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, which is a common mechanism for many pharmaceutical agents. Specific studies indicate that this compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Cytotoxicity : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular homeostasis.

Case Studies

  • Antimicrobial Efficacy :
    A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones, suggesting potent antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition :
    In a separate study, the compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The results indicated that this compound showed competitive inhibition with an IC50 value comparable to known AChE inhibitors.
  • Cytotoxicity Assessment :
    A cytotoxicity assay was conducted using human cancer cell lines, including breast and lung cancer cells. The compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating significant potential for further development as an anticancer agent.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, leading to oxidative stress within cells.
  • Cell Membrane Disruption : Interaction with lipid membranes may alter membrane integrity, contributing to cell death in microbial and cancer cells.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialE. coli25 µg/mLStudy A
AntimicrobialS. aureus15 µg/mLStudy A
Enzyme InhibitionAChE30 µMStudy B
CytotoxicityMCF-7 (breast cancer)20 µMStudy C
CytotoxicityA549 (lung cancer)18 µMStudy C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-ethoxy-3-nitrobenzoate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.